molecular formula C9H10N2OS B1273437 N-(2-amino-2-thioxoethyl)benzamide CAS No. 55443-42-0

N-(2-amino-2-thioxoethyl)benzamide

Cat. No.: B1273437
CAS No.: 55443-42-0
M. Wt: 194.26 g/mol
InChI Key: JGQSPWXCUZDDHM-UHFFFAOYSA-N
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Description

N-(2-amino-2-thioxoethyl)benzamide: is an organic compound with the molecular formula C9H10N2OS It is a benzamide derivative that contains an amino and thioxo group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-thioxoethyl)benzamide typically involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-thioxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used under mild conditions.

    Reduction: Reducing agents like or are commonly used.

    Substitution: Nucleophiles such as or can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-thioxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-amino-2-thioxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)benzamide
  • N-(2-thioxoethyl)benzamide
  • N-(2-amino-2-oxoethyl)benzamide

Uniqueness

N-(2-amino-2-thioxoethyl)benzamide is unique due to the presence of both amino and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(2-amino-2-thioxoethyl)benzamide, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thioxoethyl group attached to a benzamide moiety. Its chemical formula is C9H10N2OSC_9H_{10}N_2OS, reflecting its potential for diverse interactions in biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study synthesized various 2-aminobenzamide derivatives, revealing that certain compounds exhibited significant antifungal activity against strains such as Aspergillus fumigatus and Saccharomyces cerevisiae. For instance, one derivative showed antifungal activity superior to the standard drug Clotrimazole . The results are summarized in Table 1.

CompoundAntifungal Activity (Zone of Inhibition, mm)Standard Drug Comparison
Compound 120 mm (A. fumigatus)Better than Clotrimazole
Compound 518 mm (S. cerevisiae)Comparable

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its interaction with P-glycoprotein (P-gp), a protein involved in multidrug resistance. Research indicates that certain derivatives can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, effectively reversing drug resistance . The mechanism involves the stimulation of ATPase activity of P-gp, which is crucial for drug efflux processes.

Case Study: P-glycoprotein Interaction

In a detailed study, a series of compounds including this compound were tested for their ability to modulate P-gp activity. The findings revealed that some derivatives significantly stimulated basal ATPase activity at concentrations as low as 0.05 μM, indicating their potential as P-gp inhibitors . The results are summarized in Table 2.

CompoundATPase Activity Stimulation (%)Concentration (μM)
Compound A150%0.05
Compound B120%0.5

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • P-glycoprotein Modulation : Compounds that interact with P-gp can either inhibit or stimulate its activity, affecting drug transport and resistance mechanisms.
  • Antimicrobial Properties : The thioxo group may enhance binding affinity to microbial targets, contributing to its antifungal and antibacterial effects.

Properties

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSPWXCUZDDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393084
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55443-42-0
Record name NSC84257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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